6-Bromo-2,3-difluoro-4-methoxybenzoic acid
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Overview
Description
6-Bromo-2,3-difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,3-difluoro-4-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-2,3-difluoro-4-methoxybenzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation under the influence of catalysts and reagents. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the bromine atom.
6-Bromo-3,4-difluoro-2-nitrophenol: Contains additional nitro group and different substitution pattern.
4-Bromo-2,6-difluorobenzotrifluoride: Different functional groups and substitution pattern.
Uniqueness
6-Bromo-2,3-difluoro-4-methoxybenzoic acid is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C8H5BrF2O3 |
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Molecular Weight |
267.02 g/mol |
IUPAC Name |
6-bromo-2,3-difluoro-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |
InChI Key |
HWIUFVDRUKQCOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)C(=O)O)Br |
Origin of Product |
United States |
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